Lipophilicity Shift vs. 3-Unsubstituted Parent: XLogP3 Comparison
The 3-iodo substitution increases computed lipophilicity (XLogP3) by 0.6 log units relative to the 3-unsubstituted parent scaffold. This shift, from −0.4 to +0.2, mirrors the 3-bromo analog (XLogP3 = +0.2) and exceeds the 3-methyl analog (XLogP3 = −0.1) [1][2][3]. Increased lipophilicity can enhance passive membrane permeability and influence pharmacokinetic distribution when the scaffold is elaborated into bioactive molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 3-H analog (XLogP3 = −0.4); 3-CH₃ analog (XLogP3 = −0.1); 3-Br analog (XLogP3 = 0.2) |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 3-H; +0.3 vs. 3-CH₃; 0.0 vs. 3-Br |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For scientists designing CNS-penetrant or cell-permeable probes, the higher lipophilicity of the iodo analog may offer a favorable starting point compared to the more polar 3-H or 3-methyl precursors.
- [1] PubChem CID 55276477: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (parent), XLogP3 = −0.4. View Source
- [2] PubChem CID 122663119: 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, XLogP3 = −0.1. View Source
- [3] PubChem CID 118048223: 3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, XLogP3 = 0.2. View Source
